Indole-5-boronic acid
Overview
Description
Indole-5-boronic acid is a reagent used in the synthesis of other biologically active molecules . It is a useful reagent for palladium and copper catalyzed oxidative cross-coupling of mercaptoacetylenes and arylboronic acids .
Synthesis Analysis
Indole-5-boronic acid is involved in the synthesis of biologically active molecules including indole inhibitors of MMP-13 for arthritic disease treatment and substituted pyrimidines acting as tubulin polymerization inhibitors . It is also used in Suzuki coupling reactions for the synthesis of Aryl-hetarylfurocoumarins, Aryl-substituted oxabenzindoles, and methanobenzindoles .Molecular Structure Analysis
The molecular formula of Indole-5-boronic acid is (C8H6N)B(OH)2 . Its molecular weight is 160.97 .Chemical Reactions Analysis
Indole-5-boronic acid is involved in oxidative cross-coupling with mercaptoacetylenes . It is also used as a substrate in a rhodium-catalyzed 1,4-addition to unprotected maleimides .Physical And Chemical Properties Analysis
Indole-5-boronic acid is a solid substance . It has a melting point of 170-175 °C . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties :
- Indole substituted twistane-like derivatives were synthesized from a reaction between 3,5-dimethyl-2-quinonyl boronic acid and 2-alkenyl indoles, highlighting boronic acid's role as a promoter in site-selective conjugate addition and intramolecular [4 + 2] cycloaddition (Rojas-Martín et al., 2013).
- Boronic acid was used to accelerate the synthesis of α-sulfanyl-substituted indole-3-acetic acids, demonstrating its catalytic role in activating α-hydroxy groups in α-hydroxycarboxylic acid intermediates (Das et al., 2017).
Fluorescent Chemosensors and Biological Applications :
- Boronic acid-based sensors for carbohydrates and bioactive substances use boronic acid's interaction with cis-1,2-or 1,3-diol to form rings, making them valuable in disease prevention, diagnosis, and treatment (Huang et al., 2012).
- The electroanalytical determination of indole-3-acetic acid, a phytohormone, was achieved using a boron-doped diamond electrode, demonstrating boronic acid's utility in electrochemical analyses (Yardım & Erez, 2010).
Photophysical Properties and Imaging :
- Meso-indole-boron-dipyrromethene derivatives were synthesized for cell imaging and viscosity sensing, indicating the potential of boronic acid derivatives in cellular studies (Dong, Zhong & Lu, 2019).
Catalysis in Organic Synthesis :
- Boronic acids, including indole derivatives, have been employed in various catalytic processes such as Rhodium-catalyzed regioselective direct C–H arylation of indoles with aryl boronic acids, showcasing their wide application in organic synthesis (Wang, Qu, Li & Peng, 2015).
Material Science :
- The electropolymerization of Indole and its 5-position-substituted derivatives in mixed electrolytes containing boron compounds has been explored for developing high-quality polyindole materials with good fluorescence properties (Liu, 2019).
Safety And Hazards
properties
IUPAC Name |
1H-indol-5-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHADYSUJZAPXOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)NC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370251 | |
Record name | Indole-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indole-5-boronic acid | |
CAS RN |
144104-59-6 | |
Record name | Indole-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Indolylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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